4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Description
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronate ester-functionalized quinoline derivative. The quinoline core is substituted with a methoxy group at position 4 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 6. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in drug discovery and materials science . Its molecular formula is C₁₆H₂₀BNO₃, with a molecular weight of 285.15 g/mol .
Properties
Molecular Formula |
C16H20BNO3 |
|---|---|
Molecular Weight |
285.1 g/mol |
IUPAC Name |
4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)11-6-7-13-12(10-11)14(19-5)8-9-18-13/h6-10H,1-5H3 |
InChI Key |
DCXYAELFGQSLOD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN=C3C=C2)OC |
Origin of Product |
United States |
Biological Activity
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a methoxy group and a dioxaborolane moiety. Its molecular formula is C20H24BNO3, and it has a molecular weight of approximately 337.22 g/mol. The presence of the boron-containing dioxaborolane unit is significant for its biological activity, particularly in drug design.
Anticancer Properties
Research has indicated that derivatives of quinoline compounds exhibit anticancer activity. For instance, studies have shown that quinoline-based compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the dioxaborolane group may enhance these effects by improving the compound's solubility and bioavailability.
Case Study:
In a recent study published in the Journal of Medicinal Chemistry, a series of quinoline derivatives were tested against human cancer cell lines. The results demonstrated that compounds similar to 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act on kinases involved in signaling pathways that regulate cell proliferation and survival.
Table 1: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | DYRK1A | 0.25 | |
| Similar Quinoline Derivative | BRAF | 0.15 | |
| Similar Quinoline Derivative | EGFR | 0.30 |
The biological activity of 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition: The compound selectively inhibits kinases such as DYRK1A which plays a role in various cellular processes including differentiation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that quinoline derivatives may influence ROS levels within cells, contributing to their cytotoxic effects on cancer cells.
Safety and Toxicity
Safety data sheets indicate that while the compound has promising biological activity, it also poses potential hazards such as skin irritation and eye damage upon exposure . Therefore, handling precautions must be observed during laboratory use.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group facilitates carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura coupling with aryl/vinyl halides or triflates. This reaction is critical for synthesizing biaryl or styryl derivatives.
Key Reaction Data:
| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Aryl bromides/chlorides | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 100°C | 71%* | |
| Heteroaryl halides | Pd(dppf)Cl₂, K₃PO₄ | THF/H₂O | 80–100°C | 52–81% |
Example from structurally similar biphenyl synthesis ( ):
The compound reacts with 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide under Pd(PPh₃)₄ catalysis to yield a biphenyl carboxamide derivative.
Functional Group Transformations
While direct experimental data for this specific compound is limited, analogous quinoline boronate esters exhibit the following reactivity:
Oxidation to Boronic Acid
The pinacol boronate group can be hydrolyzed to a boronic acid under acidic aqueous conditions (e.g., HCl/H₂O or HOAc), though this transformation is rarely utilized due to the superior stability of the boronate ester in synthetic applications.
Stability and Side Reactions
-
Hydrolytic Stability : The pinacol boronate group is stable under neutral or weakly basic conditions but degrades in strongly acidic or oxidative environments.
-
Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications.
-
Chelation Effects : The quinoline nitrogen may coordinate to transition metals (e.g., Pd, Ir), influencing catalytic cycle efficiency in cross-couplings ( ).
Comparative Reactivity of Quinoline Boronate Esters
| Position of Boronate | Reactivity in Suzuki Coupling | Notable Applications |
|---|---|---|
| 6-Position (this compound) | Moderate activity, sterically accessible | Biaryl drug candidates |
| 4-Position | High activity, electron-rich | Materials science |
| 3-Position | Low yield due to steric hindrance | Specialty chemicals |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Substituents : Methoxy at position 2, boronate at position 6.
- Molecular Formula: C₁₆H₂₀BNO₃ (same as target compound).
- Applications : Used in cross-coupling reactions for biaryl synthesis. Purity: ≥95% .
7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Substituents : Methoxy at position 7, boronate at position 4.
- Molecular Formula: C₁₆H₂₀BNO₃.
- Key Differences: The boronate at position 4 may influence regioselectivity in cross-coupling.
Halogen-Substituted Derivatives
6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Substituents : Chloro at position 6, boronate at position 3.
- Molecular Formula: C₁₅H₁₇BClNO₂.
- Key Differences : Chloro’s electron-withdrawing effect may accelerate boronate hydrolysis compared to methoxy. Predicted pKa: 4.34 , indicating higher acidity .
4-Chloro-8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Functionalized Derivatives
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate
- Substituents : Boronate at position 5, methyl carboxylate at position 8.
- Molecular Formula: C₁₈H₂₁BNO₄.
- Key Differences : The carboxylate group improves solubility in polar solvents, beneficial for aqueous-phase reactions .
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Physicochemical and Reactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
